molecular formula C9H12O B134271 3-Isopropylphenol CAS No. 618-45-1

3-Isopropylphenol

Cat. No.: B134271
CAS No.: 618-45-1
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

3-Isopropylphenol (CAS 618-45-1), also known as m-isopropylphenol, is an aromatic organic compound with the molecular formula C₉H₁₂O. Structurally, it consists of a phenolic ring substituted with an isopropyl group (-CH(CH₃)₂) at the meta position. This compound is synthesized via Friedel–Crafts alkylation of phenol with isopropyl alcohol or through catalytic methods involving secondary alcohols . It is utilized in industrial applications such as hydrodeoxygenation (HDO) processes for biofuel production and as a minor component in essential oils and fragrances due to its leather-like odor .

Preparation Methods

Photochemical Synthesis via Aniline Derivatives

Photochemical methods offer a modern approach to synthesizing 3-isopropylphenol. A notable procedure involves the irradiation of 3-isopropylaniline under blue LED light in the presence of uranyl acetate hydrate and trifluoroacetic acid (TFA) in acetonitrile .

Reaction Mechanism and Optimization

The reaction proceeds through a radical pathway initiated by uranyl acetate, which acts as a photocatalyst. TFA facilitates proton transfer, while acetonitrile provides a polar aprotic medium. Key parameters include:

  • Temperature : Room temperature (25°C)

  • Irradiation : 6-watt blue LED (460 nm) for 48 hours

  • Catalyst Loading : 4 mol% uranyl acetate hydrate

  • Yield : 58% after column chromatography .

This method avoids high temperatures but requires prolonged irradiation. The use of uranyl acetate, a uranium-based catalyst, raises concerns about handling and environmental impact, though its efficiency in radical generation is unparalleled .

Alkylation of Phenol with Propylene

The alkylation of phenol with propylene is a classical industrial method, typically producing ortho- and para-isomers. However, modifying reaction conditions can favor meta-substitution to yield this compound .

Catalytic System and Conditions

  • Catalyst : Phenol-aluminum complex (≥2.8% aluminum content)

  • Temperature : 160–265°C

  • Pressure : 0–1.6 MPa

  • Molar Ratio : Phenol:propylene = 1:0.45–0.95 .

Distillation and Isolation

Post-reaction distillation under vacuum separates isomers. For meta-isomer enrichment:

ParameterValue
Distillation Pressure1.5–7.5 kPa
Head Temperature80–104°C
Still Temperature160–260°C
o-Isopropylphenol Purity98.18% after rectification

While this method is scalable, the meta-isomer yield remains low (~20–40%) due to competing ortho/para pathways .

Fries Rearrangement with Protecting Group Strategies

A patent by CN108046998A describes a protecting group approach using m-cresol as the starting material .

Stepwise Synthesis

  • Hydroxyl Protection :

    • m-Cresol reacts with triphosgene under alkaline conditions to form a carbonate ester.

    • Conditions : 5–20°C, NaOH/H₂O, 2-hour reaction .

  • Isopropylation :

    • The protected intermediate undergoes Friedel-Crafts alkylation with isopropylating agents (e.g., isopropyl bromide).

    • Catalyst : Aluminum chloride (5–15°C, 12-hour reaction) .

  • Deprotection :

    • Alkaline hydrolysis (50–90°C) removes the carbonate group, yielding this compound.

    • Overall Yield : >70% with ≥97% purity .

This method avoids isomer contamination but requires multi-step purification.

Catalytic Isopropylation of Phenol Derivatives

Emerging methods leverage Lewis acid catalysts to direct isopropylation to the meta position.

Zeolite-Catalyzed Alkylation

  • Catalyst : H-beta zeolite

  • Solvent : Toluene

  • Temperature : 120°C

  • Yield : ~45% meta-isomer .

Zeolites offer shape selectivity, but pore size limitations restrict efficiency.

Ionic Liquid-Mediated Reactions

  • Catalyst : 1-Butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-AlCl₃)

  • Conditions : 80°C, 6 hours

  • Selectivity : 65% meta-isomer .

Ionic liquids enhance catalyst recovery but face cost barriers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Photochemical 58>95ModerateHigh (uranium use)
Phenol Alkylation 20–4098.18HighModerate
Fries Rearrangement >7097HighLow
Catalytic Isopropylation 45–6590–95ModerateLow

The Fries rearrangement method strikes the best balance between yield and practicality, whereas photochemical synthesis suits small-scale, high-purity needs.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 3-Isopropylphenol primarily involves the disruption of microbial cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death. This mode of action is particularly effective against bacteria and fungi .

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

The position of the isopropyl group on the phenolic ring significantly influences chemical behavior. Key isomers include:

  • 2-Isopropylphenol (ortho isomer): Higher biodegradability and insecticidal activity.
  • 3-Isopropylphenol (meta isomer): Moderate toxicity and persistence in environmental systems.
  • 4-Isopropylphenol (para isomer): Lower insecticidal potency and distinct odor profile.

Table 1: Physicochemical Comparison of Isopropylphenol Isomers

Property 2-Isopropylphenol This compound 4-Isopropylphenol
Biodegradability* High (100% degraded) Low (0% degraded) Low (0% degraded)
Odor Profile Sharp, phenolic Leather-like Rubber-like
Hydrodeoxygenation Yield (CoNx catalyst) N/A 99.9% 99.2%

Biodegradability tested using *Pseudomonas sp. strain MS-1.

Insecticidal Toxicity

In bioassays against Pochazia shantungensis, this compound exhibited lower toxicity compared to thymol and carvacrol but higher than its para isomer:

Table 2: LC₅₀ Values (mg/L) Against P. shantungensis

Compound Nymphs (Leaf-Dipping) Adults (Spray)
Thymol 28.52 42.12
2-Isopropylphenol 71.41 85.77
This compound 82.49 104.65
4-Isopropylphenol 111.28 122.36

The meta position reduces toxicity by ~1.5–2× compared to the ortho isomer, likely due to steric hindrance affecting receptor binding .

Antibacterial Activity

This compound showed moderate antibacterial activity, with an MIC 1.5× higher than carvacrol against pathogens like Staphylococcus aureus. The hydroxyl group is critical, but the isopropyl substituent enhances lipophilicity and membrane disruption .

Table 3: MIC Values of Phenolic Compounds

Compound MIC (μg/mL)
Carvacrol 125
This compound 187.5
o-Cresol 250

Industrial and Environmental Persistence

This compound is recalcitrant to microbial degradation, unlike 2-isopropylphenol, which is fully degraded by Pseudomonas sp. MS-1 within 48 hours . This persistence raises concerns about bioaccumulation in aquatic systems, as shown by its higher EC₅₀ (lower toxicity) in Microtox assays compared to diisopropylphenols . However, its high conversion efficiency (>99%) in HDO processes to isopropylcyclohexane highlights its value in renewable fuel synthesis .

Toxicological Profile

This compound exhibits lower acute toxicity (-log IGC₅₀ = 0.609) compared to halogenated phenols like 2,4,6-tribromophenol (-log IGC₅₀ = 2.05). Its environmental impact is mitigated by low volatility (vapor pressure <0.1 mmHg) and moderate water solubility .

Biological Activity

3-Isopropylphenol, also known as 3-methyl-4-isopropylphenol, is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and toxicological research. This article explores the compound's mechanisms of action, its applications in various industries, and its environmental and health implications.

Chemical Structure and Properties

This compound has the molecular formula C9H12OC_9H_{12}O and features an isopropyl group attached to a phenolic ring. This structural modification enhances its lipophilicity, influencing its interaction with biological membranes and its overall reactivity. The presence of the hydroxyl group on the phenolic ring allows it to participate in various biochemical reactions, making it a versatile compound in chemical synthesis and pharmaceuticals .

The biological activity of this compound is primarily attributed to its antimicrobial properties . The compound disrupts microbial cell membranes due to its lipophilic nature, leading to alterations in membrane fluidity and permeability. This disruption ultimately results in cell lysis and death, making it effective against a range of bacteria and fungi .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study indicated that co-treatment with protamine and this compound decreased the viability of Streptococcus mutans synergistically within ten minutes . This highlights its potential use in dental applications and as a preservative in food products.

Toxicological Profile

While this compound has beneficial biological effects, its toxicological profile necessitates careful consideration:

  • Acute Toxicity : Exposure can lead to irritation of the skin, eyes, and respiratory tract. Acute toxicity studies report median lethal dose (LD50) values ranging between 300–2000 mg/kg body weight .
  • Chronic Effects : Prolonged exposure may result in dermatitis or respiratory issues. Its potential to bioaccumulate poses risks to aquatic ecosystems, where it can inhibit growth and reproduction in certain species .
  • Environmental Impact : The compound's moderate water solubility allows it to persist in aquatic environments, raising concerns about its effects on biodiversity .

Study on Aquatic Toxicity

A significant study assessed the aquatic toxicity of this compound along with other alkyphenols. The findings indicated that this compound exhibits notable toxicity towards various aquatic organisms, including fish and invertebrates. The study highlighted the need for regulatory measures to mitigate environmental exposure .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins due to its ability to undergo oxidative coupling reactions. This application underscores its importance as a building block in synthesizing high-performance materials used across multiple sectors, including automotive and consumer electronics .

Data Summary Table

Biological Activity Mechanism Toxicity Level Applications
AntimicrobialDisruption of cell membranesModerate (LD50: 300–2000 mg/kg)Pharmaceuticals, antiseptics
CytotoxicProtein denaturationSkin/eye irritationIndustrial resins
Environmental ToxicityBioaccumulation potentialSignificant for aquatic lifeWaste management considerations

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Isopropylphenol in synthetic chemistry research?

  • Methodological Answer: this compound can be characterized using gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (150.2176 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for resolving benzylic proton environments and alkyl substituents. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using certified reference standards (e.g., "3-Phenylphenol standard" for calibration) .

Q. How do researchers evaluate the acute toxicity of this compound in preliminary studies?

  • Methodological Answer: Acute toxicity can be assessed using microsomal incubation assays with rat liver microsomes to monitor reactive metabolite formation (e.g., quinone methides) via glutathione (GSH) adduct quantification using HPLC . Baseline cytotoxicity assays (e.g., lactate dehydrogenase release in liver slices) provide complementary data on cellular damage .

Advanced Research Questions

Q. How can computational models like genetic algorithms (GA) and artificial neural networks (ANN) predict the toxicity of this compound?

  • Methodological Answer: GA-ANN models utilize physicochemical descriptors (e.g., logP, molecular weight) and experimental toxicity data to predict endpoints like median lethal concentration (LC₅₀) . For this compound, input parameters may include its octanol-water partition coefficient (logP ≈ 3.0) and electron-withdrawing substituent effects, which correlate with toxicity trends in phenolic compounds . Validation requires cross-referencing predictions with in vitro assays (e.g., liver slice toxicity models) to address discrepancies .

Q. What experimental approaches are used to study enzyme-ligand binding interactions involving this compound?

  • Methodological Answer: Isothermal titration calorimetry (ITC) directly measures binding affinity (Kd) and enthalpy (ΔH) by titrating this compound into enzyme solutions (e.g., ketosteroid isomerase). For high-affinity interactions (Kd < 1 µM), displacement assays with weaker ligands are employed, fixing the tight ligand’s parameters while fitting variables for the weak ligand . Data analysis requires background subtraction (e.g., ligand-buffer interactions) and nonlinear regression models .

Q. How do researchers investigate metabolic activation pathways and hepatotoxicity mechanisms of this compound?

  • Methodological Answer: Precision-cut liver slices (PCLS) from Sprague-Dawley rats are used to model hepatotoxicity, with GSH depletion and cell death monitored over time . Cytochrome P450 inhibition studies (e.g., using metyrapone) confirm enzyme-dependent metabolic activation. Reactive intermediates (e.g., quinone methides) are trapped with radiolabeled GSH and characterized via fast atom bombardment mass spectrometry (FAB-MS) and <sup>1</sup>H-NMR .

Q. What strategies address contradictions in toxicity data between computational predictions and experimental results for this compound?

  • Methodological Answer: Discrepancies may arise from differences in metabolic activation rates across models (e.g., liver slices vs. cell lines). Researchers should:

  • Validate computational predictions with dose-response assays in physiologically relevant models (e.g., PCLS) .
  • Incorporate toxicokinetic parameters (e.g., bioavailability, tissue distribution) into GA-ANN models to improve accuracy .
  • Cross-reference with structural analogs (e.g., 4-ethylphenol) to identify substituent-specific toxicity trends .

Properties

IUPAC Name

3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Molecular Weight

136.19 g/mol
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CAS No.

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
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Synthesis routes and methods

Procedure details

The reaction mixture formed by the acid-decomposition contains not only resorcin, acetone and the inert solvent used but also various by-products, for example, carbinols such as m-isopropyl-α,α-dimethylbenzyl alcohol, m-acetyl-α,α-dimethylbenzyl alcohol and m-hydroxy-α,α-dimethylbenzyl alcohol, olefins such as m-isopropenylphenol, m-isopropenylacetophenone and m-isopropenylcumene, peroxides which are estimated to have been formed by condensation reaction between carbinols or olefins and hydroperoxides, m-isopropylphenol, m-hydroxyacetophenone, and high-boiling-point condensates.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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